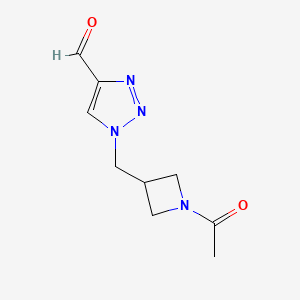

1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

This compound is a triazole-carbaldehyde derivative featuring an acetylated azetidine ring linked to the triazole core via a methyl group. The azetidine (a four-membered nitrogen-containing ring) introduces steric strain and conformational rigidity, which can influence both physicochemical properties and biological activity. The aldehyde group at the 4-position of the triazole offers a reactive site for further chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-7(15)12-2-8(3-12)4-13-5-9(6-14)10-11-13/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXFFZHOGDHBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation and Acetylation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized via cyclization reactions starting from amino alcohols or amino halides. The 3-position of the azetidine ring is functionalized to allow subsequent attachment to the triazole moiety.

- Typical synthetic route : Starting from a suitable amino precursor, cyclization under controlled conditions yields the azetidine ring.

- Acetylation step : The nitrogen atom of azetidine is acetylated using acetyl chloride or acetic anhydride to afford the 1-acetylazetidin-3-yl intermediate, which stabilizes the ring and modifies its reactivity for further coupling reactions.

Construction of the 1,2,3-Triazole Ring via Click Chemistry

The 1,2,3-triazole core is most commonly synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "Click" chemistry reaction known for its regioselectivity and high yield.

- Azide and alkyne precursors : The azetidine intermediate bearing a suitable azide or alkyne functionality is reacted with the complementary alkyne or azide derivative.

- Catalyst and conditions : Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate systems are used as catalysts, often in polar solvents such as acetonitrile or aqueous mixtures at room temperature.

- Reaction time and yield : Typically, the reaction proceeds within 3 hours, yielding the triazole ring-substituted compound in 75–85% yield.

Introduction of the Carbaldehyde Group at the 4-Position of the Triazole

The formyl group (carbaldehyde) at the 4-position of the triazole ring is introduced by selective formylation reactions, often employing the Vilsmeier-Haack reaction.

- Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) are used to generate the electrophilic formylating agent.

- Reaction conditions : The triazole intermediate is treated with the Vilsmeier reagent at low temperature (0°C to room temperature) for several hours.

- Outcome : The aldehyde group is introduced regioselectively, yielding the target compound with high purity.

Purification and Characterization

- Purification : Flash chromatography on silica gel is commonly employed to isolate the pure compound.

- Characterization : Confirmation of structure is achieved by:

- Nuclear Magnetic Resonance (NMR) : ^1H NMR shows characteristic singlets for the aldehyde proton at δ 9.8–10.2 ppm and triazole protons around δ 8.0 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with high accuracy.

- X-ray Crystallography : Applied when crystalline samples are available to resolve structural details.

Representative Preparation Protocol Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Azetidine ring cyclization | Amino alcohol/halide precursor, base, heat | 70–85 | Formation of azetidine intermediate |

| 2 | Acetylation | Acetic anhydride or acetyl chloride, base | 80–90 | Protects azetidine nitrogen |

| 3 | CuAAC Click reaction | Azide + alkyne, CuI catalyst, Et3N, MeCN, rt | 75–85 | Formation of 1,2,3-triazole ring |

| 4 | Vilsmeier-Haack formylation | DMF + POCl3, 0°C to rt, 2–4 h | 70–90 | Introduction of aldehyde group at C-4 |

| 5 | Purification | Flash chromatography | — | Isolation of pure product |

In Vivo Formulation Preparation (Supporting Data)

For biological evaluation, the compound is formulated in vivo using co-solvents to ensure solubility and stability:

| Stock Solution Preparation (Example) | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM (mL solvent) | 5.15 | 25.75 | 51.50 |

| 5 mM (mL solvent) | 1.03 | 5.15 | 10.30 |

| 10 mM (mL solvent) | 0.52 | 2.57 | 5.15 |

- In vivo formulation steps : Dissolve drug in DMSO master liquid, then sequentially add PEG300, Tween 80, and water or corn oil, ensuring clarity after each addition by vortexing or mild heating.

Research Findings and Optimization Notes

- Reaction optimization : The CuAAC reaction benefits from precise stoichiometric control of azide and alkyne to minimize side products.

- Solvent choice : Polar aprotic solvents like acetonitrile or THF/water mixtures improve yields in cross-coupling and cycloaddition steps.

- Temperature control : Low temperatures during formylation prevent decomposition and side reactions, enhancing yield and purity.

- Catalyst loading : Pd(OAc)2 at 5 mol% is effective for Suzuki-Miyaura cross-coupling analogs, suggesting similar catalytic efficiency for related triazole syntheses.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The azetidine ring can be reduced to form amines.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Substituted triazoles

Scientific Research Applications

1-((1-Acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: Fluorophenyl or quinoline-thioether groups (e.g., ) increase aromaticity and hydrophobicity, which may improve membrane permeability but reduce solubility.

- Aldehyde Position : Aldehydes at C4 (target compound) vs. C5 (e.g., ) alter electronic distribution and reactivity, influencing downstream derivatization.

Physicochemical Properties

Notes:

Biological Activity

1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound that combines a triazole ring with an azetidine moiety. This unique structural combination suggests potential biological activities that warrant investigation. The compound's molecular formula is with a molar mass of approximately 224.22 g/mol .

Structure and Synthesis

The synthesis of 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. These steps may include:

- Formation of the Triazole Ring : Often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as the "click" reaction.

- Attachment of the Azetidine Moiety : This involves specific reagents to ensure proper linkage and stability of the compound.

- Functionalization : The introduction of the aldehyde group at the 4-position of the triazole ring enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, suggesting that 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde may possess comparable activity.

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivatives | Antimicrobial against bacteria and fungi | |

| Azetidine Compounds | Anti-inflammatory and analgesic effects |

Anticancer Potential

Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the disruption of mitochondrial function or direct interaction with DNA.

Case Study : In a study evaluating various triazole derivatives, compounds similar to 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exhibited cytotoxic effects on leukemic cell lines, leading to morphological changes indicative of apoptosis .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors that regulate cellular functions.

- DNA Interaction : Some triazoles have been shown to intercalate with DNA, influencing replication and transcription processes.

Comparative Analysis

To better understand the potential of 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-1,2,3-Triazole-4-carboxylic acid | Triazole ring with carboxylic acid | Antimicrobial |

| N-(4-thiocyanatophenyl)-triazole | Triazole with thiocyanate group | Cytotoxic to cancer cells |

| Azetidine derivatives | Azetidine structure | Anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.